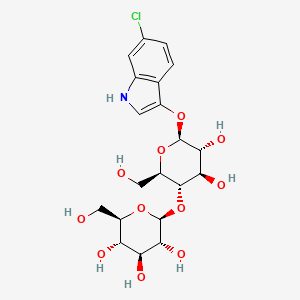

6-氯-3-吲哚甲基-β-D-纤维二糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-3-indoxyl-beta-D-cellobioside is a chromogenic substrate for β-D-Cellobiosidase . When acted upon by the enzyme, it yields a pink substrate .

Molecular Structure Analysis

The molecular formula of 6-Chloro-3-indoxyl-beta-D-cellobioside is C20H26ClNO11 . Its molecular weight is 491.88 g/mol .Chemical Reactions Analysis

6-Chloro-3-indoxyl-beta-D-cellobioside acts as a substrate for the enzyme β-D-Cellobiosidase . The enzyme cleaves the substrate, resulting in a pink product .Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-3-indoxyl-beta-D-cellobioside is 491.88 g/mol . It should be stored at -20°C and protected from light .科学研究应用

纤维二糖苷衍生物在合成和酶学研究中的应用

各种纤维二糖苷衍生物的制备和利用,包括类似于6-氯-3-吲哚甲基-β-D-纤维二糖苷的衍生物,在合成乳糖类似物和研究酶活性中发挥着至关重要的作用。例如,苄基β-纤维二糖苷衍生物的合成对于创造乳糖类似物至关重要,这对于理解乳糖代谢和相关的酶促过程非常重要 (Edwards, Hough, & Richardson, 1977)。此外,纤维二糖苷衍生物已被用于开发胆固醇吸收抑制剂的过程研究中,突显了它们在药物化学中的重要性 (Urban et al., 1998)。

纤维二糖苷衍生物在糖苷水解酶研究中的应用

类似于6-氯-3-吲哚甲基-β-D-纤维二糖苷的纤维二糖苷衍生物对于研究糖苷水解酶很有价值。例如,修饰的 umbelliferyl-β-纤维二糖苷的合成和评价提供了对6号糖苷水解酶底物特异性和酶促机制的见解 (Wu et al., 2013)。这些衍生物作为理解酶-底物相互作用和酶动力学的至关重要的工具。

在理解双糖化学中的作用

纤维二糖苷衍生物,包括6-氯-3-吲哚甲基-β-D-纤维二糖苷,有助于理解双糖的化学性质。研究β-D-葡萄糖苷酶对纤维二糖苷类似物的水解提供了对酶促活性必需的羟基基团的见解,突出了它们在碳水化合物化学和生物化学中的重要性 (Sigurskjold et al., 1991)。

纤维二糖苷衍生物在聚合物和材料科学中的应用

涉及纤维二糖苷衍生物的研究扩展到材料科学,特别是在合成双糖单体和研究它们的聚合特性方面。例如,6(-甲基丙烯酰氧基氧基)己基β-D-纤维二糖苷的合成及其与苯乙烯的共聚反应为双糖在聚合物科学中的应用提供了宝贵的见解 (Charreyre et al., 1993)。

作用机制

Target of Action

The primary target of 6-Chloro-3-indolyl beta-D-cellobioside is β-D-Cellobiosidase . This enzyme plays a crucial role in the hydrolysis of cellobiose into glucose units, which are essential for various biological processes.

Mode of Action

6-Chloro-3-indolyl beta-D-cellobioside acts as a chromogenic substrate for β-D-Cellobiosidase . When the enzyme interacts with this compound, it cleaves the glycosidic bond, leading to the release of a chromophore. This chromophore is responsible for the color change that is observed .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cellobiose degradation pathway . In this pathway, β-D-Cellobiosidase catalyzes the hydrolysis of cellobiose into glucose units. The action of 6-Chloro-3-indolyl beta-D-cellobioside on β-D-Cellobiosidase can therefore influence the rate of cellobiose degradation .

Result of Action

The interaction of 6-Chloro-3-indolyl beta-D-cellobioside with β-D-Cellobiosidase results in the release of a pink chromophore . This color change can be used to monitor the activity of the enzyme, providing a useful tool for various research and diagnostic applications .

Action Environment

The action of 6-Chloro-3-indolyl beta-D-cellobioside can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . The pH and temperature of the environment can also affect the activity of β-D-Cellobiosidase and, consequently, the efficacy of 6-Chloro-3-indolyl beta-D-cellobioside as a substrate .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO11/c21-7-1-2-8-9(3-7)22-4-10(8)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZDNDKZIJNA-NQXZFOFXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-indolyl beta-D-cellobioside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)

![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)